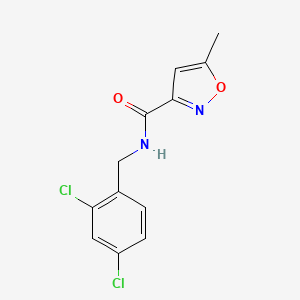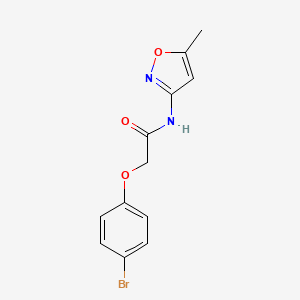![molecular formula C17H15N3O5 B5741824 5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5741824.png)
5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid, also known as FOA, is a synthetic compound that has been widely studied for its potential applications in scientific research. FOA belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Mechanism of Action
5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid inhibits DHODH by binding to its active site and preventing the formation of the enzyme-substrate complex. DHODH is essential for the de novo pyrimidine biosynthesis pathway, which is required for DNA and RNA synthesis. Inhibition of DHODH by this compound leads to a decrease in pyrimidine nucleotide synthesis, which ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a broad range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and to inhibit the growth of parasites such as Plasmodium falciparum, the causative agent of malaria. This compound has also been shown to modulate the immune response by inhibiting the proliferation of T cells and the production of cytokines.
Advantages and Limitations for Lab Experiments
5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid has several advantages as a tool for scientific research. It is a potent and selective inhibitor of DHODH, which makes it an ideal probe for studying the role of this enzyme in various biological processes. This compound is also relatively stable and easy to synthesize, which makes it a cost-effective alternative to other DHODH inhibitors. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to use in some experimental systems. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in animal models.
Future Directions
5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid has several potential future directions for scientific research. One area of interest is the development of new DHODH inhibitors based on the structure of this compound. These inhibitors could be used to investigate the role of DHODH in various disease states, including cancer and autoimmune disorders. Another area of interest is the use of this compound as a tool for studying the metabolism of pyrimidine nucleotides in different cell types. Finally, this compound could be used to investigate the effects of DHODH inhibition on mitochondrial function and oxidative stress.
Synthesis Methods
5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid can be synthesized using a multi-step process that involves the condensation of 2-furylcarboxaldehyde with hydrazine hydrate to form 5-(2-furyl)-1,3,4-oxadiazole-2-carboxylic acid hydrazide. This intermediate is then reacted with 4-nitrophenyl isocyanate to form this compound. The final product is obtained by purification using column chromatography.
Scientific Research Applications
5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of dihydroorotate dehydrogenase (DHODH), an enzyme that is involved in the de novo pyrimidine biosynthesis pathway. This compound has been used to study the role of DHODH in various biological processes, including cell proliferation, differentiation, and apoptosis. This compound has also been used to investigate the effects of DHODH inhibition on immune cells, cancer cells, and parasites.
properties
IUPAC Name |
5-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]anilino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c21-14(4-1-5-15(22)23)18-12-8-6-11(7-9-12)16-19-20-17(25-16)13-3-2-10-24-13/h2-3,6-10H,1,4-5H2,(H,18,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEKUGVNMKGWSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(3,4-dichlorophenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5741757.png)


![{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5741768.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5741770.png)
![1-[2-(2,3-dichlorophenoxy)ethyl]piperidine](/img/structure/B5741778.png)
![N-{4-[1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]phenyl}acetamide](/img/structure/B5741782.png)
![4-tert-butyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5741789.png)

![2-chloro-N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-5-(methylthio)benzamide](/img/structure/B5741813.png)


